molecular formula C10H10ClNO3 B13006836 5-Chloro-2-hydroxy-4-(2-methoxyethoxy)benzonitrile

5-Chloro-2-hydroxy-4-(2-methoxyethoxy)benzonitrile

Cat. No.: B13006836
M. Wt: 227.64 g/mol
InChI Key: BREJIUHKOFGTQR-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-4-(2-methoxyethoxy)benzonitrile is an organic compound with the molecular formula C9H8ClNO3 It is a derivative of benzonitrile, characterized by the presence of a chloro group, a hydroxy group, and a methoxyethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-4-(2-methoxyethoxy)benzonitrile typically involves the selective displacement of a chloride group at the C4 position by 4-(2-methoxyethoxy)aniline. This reaction is carried out under specific conditions to ensure regioselectivity and yield the desired intermediate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-4-(2-methoxyethoxy)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a carbonyl group or reduced to a methoxy group.

    Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the chloro group.

    Oxidation Reactions: Products include carbonyl derivatives.

    Reduction Reactions: Products include methoxy derivatives.

Scientific Research Applications

5-Chloro-2-hydroxy-4-(2-methoxyethoxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-4-(2-methoxyethoxy)benzonitrile involves its interaction with specific molecular targets. The chloro and hydroxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The nitrile group can also participate in various biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-hydroxy-4-(2-methoxyethoxy)benzonitrile is unique due to the presence of the methoxyethoxy group, which can influence its solubility, reactivity, and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

5-Chloro-2-hydroxy-4-(2-methoxyethoxy)benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound belongs to a class of substituted benzonitriles, characterized by the presence of a chloro group, a hydroxy group, and a methoxyethoxy substituent. These functional groups contribute to its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the methoxyethoxy group enhances the compound's stability and solubility in biological systems. This interaction profile suggests potential inhibitory effects on various enzymes and receptors involved in tumor growth and microbial resistance.

Anticancer Activity

Several studies have evaluated the anticancer properties of related compounds, highlighting the potential for this compound as an effective therapeutic agent:

  • In Vitro Studies : In vitro assays demonstrated that compounds structurally similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and MDA-MB-468 (breast cancer). For instance, one study reported IC50 values as low as 0.01 µM against EGFR-overexpressing cells .
  • Structure-Activity Relationships : The presence of specific substituents on the benzene ring significantly influences the anticancer activity. Variations at positions 3 and 4 of the anilino portion were found to modulate both selectivity and potency dramatically .
  • Case Study : A series of 5-substituted derivatives were synthesized and tested, revealing that compounds with an anilino substituent showed enhanced potency compared to those with alkylamino groups .

Antimicrobial Activity

The antimicrobial efficacy of compounds related to this compound has also been investigated:

  • Broad-Spectrum Activity : Compounds demonstrated activity against multidrug-resistant strains of Staphylococcus aureus, showing promise in treating infections caused by resistant pathogens .
  • Mechanism : The antimicrobial action is believed to stem from the inhibition of critical bacterial enzymes involved in cell wall synthesis and metabolic processes .
  • Comparative Efficacy : In comparisons with standard antibiotics like penicillin G and ciprofloxacin, some derivatives exhibited comparable or superior activity against various bacterial strains .

Summary Table of Biological Activities

Biological ActivityTarget Organisms/CellsNotable Findings
AnticancerA549 (lung cancer), MDA-MB-468 (breast cancer)IC50 values < 0.01 µM for certain derivatives
AntimicrobialStaphylococcus aureus, Klebsiella pneumoniaeComparable efficacy to standard antibiotics; effective against resistant strains

Properties

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

5-chloro-2-hydroxy-4-(2-methoxyethoxy)benzonitrile

InChI

InChI=1S/C10H10ClNO3/c1-14-2-3-15-10-5-9(13)7(6-12)4-8(10)11/h4-5,13H,2-3H2,1H3

InChI Key

BREJIUHKOFGTQR-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C(C(=C1)O)C#N)Cl

Origin of Product

United States

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